2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol
Description
2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol is a nitroaromatic compound featuring a sulfonyl group (-SO₂-) and a hydroxyl (-OH) functional group. The sulfonyl group in the target compound distinguishes it from sulfanyl or ether analogs, likely influencing its electronic properties, reactivity, and biological activity.
Properties
CAS No. |
21386-33-4 |
|---|---|
Molecular Formula |
C8H9NO5S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfonylethanol |
InChI |
InChI=1S/C8H9NO5S/c10-5-6-15(13,14)8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2 |
InChI Key |
NEDXJGILCQKLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol typically involves the nitration of benzene followed by sulfonation and subsequent reactions to introduce the ethan-1-ol group. The process can be summarized as follows:
Nitration: Benzene is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group, forming nitrobenzene.
Sulfonation: Nitrobenzene is then reacted with sulfur trioxide (SO₃) in the presence of sulfuric acid to introduce the sulfonyl group, forming 2-nitrobenzenesulfonic acid.
Ethan-1-ol Introduction: The sulfonic acid derivative is further reacted with an appropriate reagent to introduce the ethan-1-ol group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol involves its interaction with molecular targets through its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the compound.
Sulfonyl Group: Participates in nucleophilic substitution reactions, forming stable sulfonamide or sulfonate derivatives.
Ethan-1-ol Group: Can undergo oxidation or reduction, further modifying the compound’s properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
- 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol (CAS 638994-72-6): Functional Groups: Nitrophenyl, sulfanyl (-S-), and alcohol. Molecular Formula: C₉H₁₁NO₃S.
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23):
- 2-(2-Azidoethoxy)ethan-1-ol: Functional Groups: Azide (-N₃), ether, and alcohol. Synthesis Yield: 60% via nucleophilic substitution (sodium azide with 2-(2-chloroethoxy)ethanol) .
Spectroscopic and Analytical Data
- 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol : Characterized via NMR and LC-MS, with unique chemical shifts for the methyl group (C9) and aromatic protons .
- Pharmaceutical Derivatives : Pyrazolo[1,5-a]pyrimidines with ethan-1-ol side chains (e.g., compound 7o) show 96–97% HPLC purity, underscoring the importance of alcohol functionality in drug design .
Tabulated Comparison of Key Parameters
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